dAVT Induces Natriuresis and Kaliuresis, Whereas dAAVT and Desmopressin Produce Only Kaliuresis Without Natriuresis
In normal and water-loaded Wistar rats, dAVT (Mpa¹-vasotocin) induced both natriuresis and kaliuresis, while dAAVT (Mpa¹-Arg⁴-vasotocin) and desmopressin (a V2 agonist) induced kaliuresis without any effect on sodium excretion [1]. Natriuresis was specifically associated with increased urinary cGMP excretion, whereas kaliuresis correlated with elevated cAMP excretion, indicating distinct second-messenger pathways for the two ion-transport effects [1].
dAAVT/Desmopressin: Kaliuresis only
| Evidence Dimension | Renal sodium and potassium excretion profile |
|---|---|
| Target Compound Data | dAVT: induced natriuresis (increased urinary Na⁺) + kaliuresis (increased urinary K⁺) |
| Comparator Or Baseline | dAAVT, dDAVT, desmopressin: kaliuresis only; no effect on sodium excretion |
| Quantified Difference | Qualitative difference: presence vs. complete absence of natriuretic activity |
| Conditions | Normal and water-loaded Wistar rats; intramuscular injection; dose range tested included 0.0001–0.1 nmol/100 g body weight |
Why This Matters
dAVT is the only analog among this set that combines antidiuretic, natriuretic, and kaliuretic activities, making it essential for experiments requiring simultaneous modulation of water and sodium handling.
- [1] Kutina AV, Marina AS, Shakhmatova EI, Natochin YV. Vasotocin analogues with selective natriuretic, kaliuretic and antidiuretic effects in rats. Regul Pept. 2013;185:57-64. doi:10.1016/j.regpep.2013.06.013. View Source
